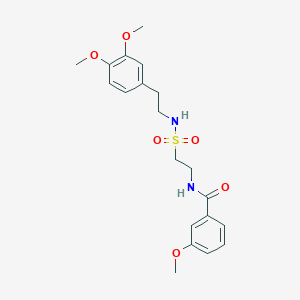
N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of DMTS is not fully understood, but it is believed to work through multiple pathways. DMTS has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as carbonic anhydrase IX and XII. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, DMTS has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMTS has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for cancer growth. Additionally, DMTS has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMTS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, DMTS has been extensively studied, and its mechanism of action and physiological effects are well understood. However, DMTS has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some experiments. Additionally, DMTS has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
For DMTS research include the development of analogs, further studies in humans, and exploration of its potential applications in other diseases.
Synthesis Methods
DMTS can be synthesized through various methods, including the reaction of 3-methoxybenzoyl chloride with 3,4-dimethoxyphenethylamine, followed by the reaction of the resulting product with ethylsulfamoyl chloride. Another method involves the reaction of 3-methoxybenzoyl chloride with 3,4-dimethoxyphenethylamine, followed by the reaction of the resulting product with sodium sulfite and sodium nitrite. DMTS can also be synthesized through the reaction of 3-methoxybenzoyl chloride with 3,4-dimethoxyphenethylamine, followed by the reaction of the resulting product with sodium bisulfite.
Scientific Research Applications
DMTS has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMTS has been shown to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-17-6-4-5-16(14-17)20(23)21-11-12-29(24,25)22-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,13-14,22H,9-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYKEDSNINKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)

